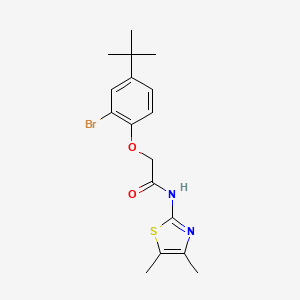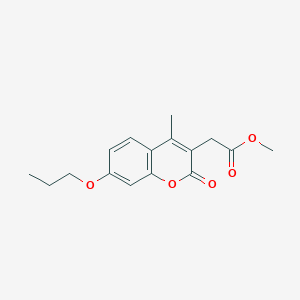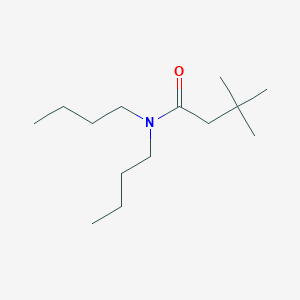
2-(2-bromo-4-tert-butylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Vue d'ensemble
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, commonly known as BTA-EG6, is a novel chemical compound with potential applications in scientific research. It belongs to the family of acetamide derivatives and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BTA-EG6 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions mediated by the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene regulation and are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. BTA-EG6 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcription factors.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, enhancement of long-term potentiation, and modulation of the immune response. These effects are mediated by the inhibition of BET proteins, which regulate the expression of genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BTA-EG6 is its specificity for BET proteins, which allows for the selective modulation of gene expression. This specificity also minimizes off-target effects, reducing the risk of toxicity. However, BTA-EG6 has some limitations, including its low solubility in aqueous solutions and its susceptibility to degradation under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Orientations Futures
BTA-EG6 has great potential for further scientific research, particularly in the fields of cancer research, neurobiology, and immunology. Some possible future directions include the development of more potent and selective BET inhibitors, the investigation of the role of BET proteins in other cellular processes, and the exploration of the therapeutic potential of BTA-EG6 in various diseases. Additionally, the use of BTA-EG6 in combination with other drugs or therapies may enhance its efficacy and reduce the risk of resistance.
Conclusion
In conclusion, BTA-EG6 is a novel chemical compound with potential applications in scientific research. Its specificity for BET proteins and its various biochemical and physiological effects make it a promising candidate for further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTA-EG6 have been discussed in this review. Further research is needed to fully understand the potential of BTA-EG6 and its role in various diseases and cellular processes.
Applications De Recherche Scientifique
BTA-EG6 has shown promising results in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, BTA-EG6 has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurobiology, BTA-EG6 has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. In immunology, BTA-EG6 has been found to modulate the immune response by regulating the activity of T cells and dendritic cells.
Propriétés
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2S/c1-10-11(2)23-16(19-10)20-15(21)9-22-14-7-6-12(8-13(14)18)17(3,4)5/h6-8H,9H2,1-5H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYGAXUOFIQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4712891.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4712903.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4712909.png)

![N-(3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4712936.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4712937.png)


![methyl 5-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4712952.png)
![2-[butyryl(methyl)amino]benzoic acid](/img/structure/B4712955.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4712957.png)
![1-benzyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B4712959.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-4-pyridinylacetamide](/img/structure/B4712968.png)
